1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

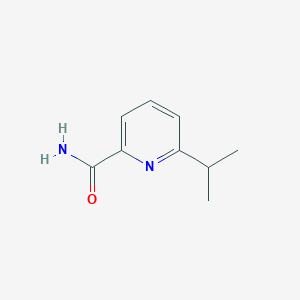

The compound “1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-nitrophenyl group suggests the presence of a nitro group (-NO2) attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The nitro group can be introduced through nitration reactions .Chemical Reactions Analysis

Nitrophenols, such as the 4-nitrophenyl group in this compound, can undergo reduction reactions to form aminophenols . The exact reactions that this specific compound would undergo depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Nitrophenols are typically yellow to pale yellow in color and are slightly soluble in water . Pyrazoles are generally stable compounds .Aplicaciones Científicas De Investigación

Corrosion Inhibition in Petroleum Industry

1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol derivatives have been explored for their corrosion inhibition properties. In a study, derivatives such as PZ-2, which includes a similar structural framework, demonstrated significant efficiency in mitigating corrosion of N80 steel in a simulated acidizing environment, common in the petroleum industry. This application is particularly relevant due to the need for sustainable and effective corrosion inhibitors in oil well stimulation processes (Singh et al., 2020).

Potential in Antibacterial and Antifungal Applications

Derivatives of 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol have been synthesized and evaluated for their biological activities, particularly antibacterial and antifungal properties. These compounds showed promising activity against various Gram-positive and Gram-negative bacterial strains and fungi, highlighting their potential as antimicrobial agents (Dhaduk & Joshi, 2022).

Application in Medicinal Chemistry

The compound and its derivatives have been used in the synthesis of novel structures with potential pharmacological activities. Research in this field involves exploring the antimicrobial properties of these derivatives, contributing to the discovery of new drugs and therapeutic agents. This includes studies focused on the synthesis and evaluation of antimicrobial activities of new functional derivatives, providing valuable insights into their potential medicinal applications (2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-9-8-12(16)14(13-9)10-4-6-11(7-5-10)15(17)18/h4-8,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWIFCRKZAIWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)

![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)

![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)